molecular formula C53H86O22 B1259691 Dipsacoside B CAS No. 33289-85-9

Dipsacoside B

Número de catálogo: B1259691
Número CAS: 33289-85-9
Peso molecular: 1075.2 g/mol
Clave InChI: GFPLPBCJRRNZHM-ICUGHKHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipsacoside B (C₅₃H₈₆O₂₂, molecular weight: 1075.20 g/mol) is a triterpenoid saponin characterized by a complex glycosylation pattern, including α-L-rhamnose and β-D-glucose units . It is widely distributed in plants such as Lonicera hypoglauca, Acanthopanax senticosus, and Cephalaria procera . Its bioactivities include α-glucosidase inhibition, antioxidant effects, autophagy promotion (ameliorating atherosclerosis and kidney injury), and neuroprotection against ischemic stroke .

Propiedades

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPLPBCJRRNZHM-ICUGHKHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33289-85-9
Record name Dipsacoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPSACOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dipsacósido B implica la extracción de fuentes naturales como los botones florales de Lonicera confusa DC . El proceso generalmente incluye:

    Extracción: El material vegetal se somete a extracción con solvente utilizando solventes como metanol o etanol.

    Purificación: El extracto se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar el dipsacósido B.

Métodos de producción industrial: La producción industrial de dipsacósido B sigue métodos de extracción y purificación similares, pero a una escala mayor. El uso de técnicas cromatográficas avanzadas garantiza la alta pureza y el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El dipsacósido B se somete a varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio.

    Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos.

Reactivos y condiciones comunes:

    Oxidación: Permanganato de potasio en un medio ácido.

    Reducción: Borohidruro de sodio en metanol.

    Sustitución: Reactivos nucleofílicos como el metóxido de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1. Anti-Atherosclerotic Effects

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B. In a study involving ApoE −/− mice, DB treatment significantly reduced atherosclerotic lesion size and improved plaque stability. The mechanism involves the induction of autophagy, which inhibits foam cell formation by reducing the internalization of oxidized low-density lipoprotein (ox-LDL) in macrophages. This suggests that DB may serve as a therapeutic agent against atherosclerosis by promoting autophagic processes in vascular cells .

2. Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal formation following vascular injury. In both in vivo and in vitro studies, DB treatment resulted in upregulation of phosphatase and tensin homolog deleted on chromosome 10 (PTEN), a known regulator of VSMC behavior. This regulation leads to decreased VSMC proliferation and migration, indicating potential applications in managing vascular restenosis .

Neuroprotective Effects

1. Protection Against Ischemic Injury

This compound exhibits protective effects on the brain during ischemic events. Studies have demonstrated that DB can ameliorate brain injury caused by ischemic stroke by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1). This inhibition improves mitochondrial function and reduces apoptosis in neuronal cells, suggesting that DB may be beneficial for treating ischemic stroke and related cognitive impairments .

2. Cognitive Improvement in Sepsis-Associated Encephalopathy

In models of sepsis-associated encephalopathy, this compound has been shown to reduce cognitive impairment by decreasing Th17 cell infiltration and neuroinflammation. The compound's mechanism involves inhibiting vascular endothelial growth factor A signaling pathways, which are implicated in blood-brain barrier dysfunction and neuroinflammatory responses .

Metabolic Regulation

1. Lipid Metabolism Modulation

This compound has demonstrated significant effects on lipid metabolism. In studies involving high-fat diet-induced obesity models, DB treatment led to reduced levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) without adversely affecting liver or kidney function. These findings suggest that DB may have applications in managing dyslipidemia and obesity-related complications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsMechanism of Action
Anti-AtherosclerosisReduced plaque size and improved stability; inhibited foam cell formationInduction of autophagy; regulation of lipid metabolism
Vascular Smooth Muscle RegulationSuppressed VSMC proliferation and migration; reduced neointimal formationUpregulation of PTEN expression
NeuroprotectionAmeliorated ischemic brain injury; improved mitochondrial functionInhibition of Mul1; reduction in apoptosis
Cognitive FunctionImproved cognitive impairment in sepsis-associated encephalopathyInhibition of VEGFA signaling; reduction of neuroinflammation
Lipid MetabolismDecreased TG, TC, LDL-C levels; maintained liver/kidney functionModulation of lipid metabolism pathways

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Dipsacoside B is structurally distinguished by its glycosylation at the C-3 and C-28 positions. Key structural analogs include:

Compound Molecular Formula Glycosylation Pattern Key Structural Features
This compound C₅₃H₈₆O₂₂ 3-O-α-L-rhamnose-(1→2)-α-L-arabinose; 28-O-β-D-glucose-(1→6)-β-D-glucose Double glycosylation at C-3 and C-28
Macranthoidin B Not fully reported Similar aglycone (hederagenin) but distinct sugar moieties Differs in sugar linkage positions
Hederasaponin B C₅₉H₉₆O₂₆ Rhamnose at C-3; additional glucose units Enhanced α-glucosidase inhibition
Ciwujianoside B C₅₈H₉₂O₂₇ Double bond at C-20/29; rhamnose at C-3 Potent ONOO⁻ scavenging

Key Differences :

  • This compound’s dual glycosylation contrasts with macranthoidins, which lack the C-28 glucose chain .
  • The presence of rhamnose at C-3 is critical for α-glucosidase inhibition in hederasaponin B, while this compound’s C-3 rhamnose contributes to ONOO⁻ scavenging .

Bioactivity Comparison

Table 1: Bioactivity Profiles of Selected Saponins
Compound α-Glucosidase Inhibition (IC₅₀, μM) ONOO⁻ Scavenging Activity (IC₅₀, μg/mL) Notable Pharmacological Effects
This compound 8.9 (moderate) 12.5 (high) Autophagy promotion, anti-atherosclerosis
Hederasaponin B 0.47 (potent) 15.3 (moderate) Strong enzyme inhibition
Ciwujianoside B N/A 9.8 (most potent) Antioxidant, anti-inflammatory
Macranthoidin A Not reported Not reported Chemotaxonomic marker in Lonicera spp.

Functional Insights :

  • This compound exhibits balanced antioxidant and metabolic effects, whereas hederasaponin B specializes in enzyme inhibition.
  • The C-20/29 double bond in ciwujianoside B enhances ONOO⁻ scavenging, a feature absent in this compound .

Distribution and Quantitative Variability

Compound Primary Plant Sources Tissue Specificity Content Variability
This compound Lonicera hypoglauca buds, Acanthopanax senticosus Highest in buds Increases with alcohol processing
Macranthoidin B Lonicera macranthoides Flowers and buds 1.75-fold variation across commercial batches
Secoxyloganin Lonicera japonica Leaves and stems Higher in wild vs. cultivated species

Key Observations :

  • This compound is a quality marker for Lonicerae Flos (LF), distinguishing it from Lonicerae Japonicae Flos (LJF) .
  • Processing methods (e.g., alcohol treatment) elevate this compound content, unlike macranthoidins .

Actividad Biológica

Dipsacoside B (DB) is a triterpenoid saponin derived from various species of the Dipsacus genus, particularly Dipsacus asperoides and Lonicera macranthoides. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and cardiovascular protective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

1.1 Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Recent studies have shown that DB significantly inhibits the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. A study utilizing a rat abdominal aorta balloon injury model demonstrated that DB treatment reduced neointimal formation by upregulating the expression of phosphatase and tensin homolog (PTEN), a known regulator of cell growth and survival. Specifically, DB treatment led to:

  • Inhibition of Angiotensin-II (Ang-II)-induced proliferation : In vitro assays showed that DB effectively blunted the proliferation potential of VSMCs induced by Ang-II.
  • Regulation of phenotype switch : DB promoted a phenotypic switch in VSMCs from a synthetic to a contractile type, which is associated with reduced vascular remodeling .

1.2 Hepatoprotective Effects

DB has been investigated for its hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experimental models:

  • Reduction in liver enzyme levels : Mice treated with DB prior to acetaminophen exposure exhibited significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity.
  • Mechanistic insights : The protective effects were linked to enhanced autophagy and inhibition of apoptosis via modulation of the Akt/mTOR signaling pathway. Furthermore, DB was found to inhibit Neuraminidase 1 (Neu1), which plays a role in lysosomal exocytosis, thereby promoting the clearance of acetaminophen-induced damage .

2.1 Anti-Tumor Activity

DB has demonstrated significant anti-cancer properties across various cancer cell lines:

  • Inhibition of cell proliferation : Studies reported IC50 values in the range of 10-20 μM against HepG2 (liver cancer) cells, with mechanisms involving mitochondrial-mediated apoptosis pathways. Notably, DB treatment led to increased Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .
  • Xenograft studies : In vivo studies using nude mice showed that DB inhibited tumor growth in xenograft models, further supporting its potential as an anti-cancer agent.

2.2 Neuroprotective Effects

DB has also been explored for its neuroprotective effects:

  • Protection against Alzheimer’s disease : Research indicates that DB can antagonize amyloid-beta-induced cytotoxicity in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

3. Summary of Research Findings

The following table summarizes key findings regarding the biological activities and mechanisms of this compound:

Biological ActivityMechanism/EffectReference
Inhibition of VSMCUpregulation of PTEN; inhibition of Ang-II effects
HepatoprotectionReduction in ALT/AST; activation of autophagy
Anti-tumorInduction of apoptosis; growth inhibition in xenografts
NeuroprotectionAntagonism of Aβ-induced toxicity

Case Study 1: Vascular Smooth Muscle Cell Migration

In a controlled study on rat models subjected to balloon injury, treatment with this compound resulted in a marked reduction in neointimal hyperplasia compared to controls. The study highlighted the potential clinical application of DB in preventing vascular complications post-injury .

Case Study 2: Acetaminophen-Induced Liver Injury

A study involving mice demonstrated that pre-treatment with this compound significantly mitigated liver damage induced by acetaminophen overdose. The findings suggested that DB could serve as a protective agent against drug-induced hepatotoxicity through its ability to enhance autophagic processes .

Q & A

Q. How can researchers address the challenge of this compound's low bioavailability in pharmacokinetic studies?

  • Methodological Answer: Use nanoformulations (e.g., liposomes) to enhance solubility. Quantify plasma concentrations via LC-MS/MS and correlate with tissue distribution using radiolabeled this compound in animal models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for time-course data in this compound studies?

  • Methodological Answer: Apply repeated-measures ANOVA for longitudinal datasets (e.g., VSMC migration over 24–48 hours). Post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons .

Q. How should researchers handle variability in phenotypic switching assays across VSMC batches?

  • Methodological Answer: Normalize data to internal controls (e.g., housekeeping proteins like GAPDH) and use primary cells from ≥3 donors. Include batch-effect correction in statistical models .

Ethical and Reproducibility Considerations

Q. What ethical approvals are required for multi-site studies on this compound's therapeutic potential?

  • Methodological Answer: Obtain approval from all institutional ethics committees. Document protocols for patient-derived VSMC use (e.g., informed consent for human tissue) and adhere to ARRIVE guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer: Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., blot images) in supplementary materials and validate key findings with orthogonal assays (e.g., qPCR alongside Western blot) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.